Benzeneacetic acid, 2-(chloroMethyl)-alpha-(MethoxyiMino)-, Methyl ester,(alphaE)-
Description
Benzeneacetic acid, 2-(chloromethyl)-alpha-(methoxyimino)-, methyl ester, (alphaE)- (IUPAC: methyl (2E)-2-[2-(chloromethyl)phenyl]-3-methoxyacrylate) is an organic compound with the molecular formula C₁₂H₁₃ClO₃ and a molecular weight of 240.683 g/mol . Its structure features a benzene ring substituted with a chloromethyl (-CH₂Cl) group at the 2-position, a methoxyimino (-N-OCH₃) group at the alpha position, and a methyl ester (-COOCH₃) functional group. The (alphaE) designation indicates the E-configuration of the methoxyimino group, which influences steric and electronic properties.
Properties
IUPAC Name |
methyl (2E)-2-[2-(chloromethyl)phenyl]-2-methoxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZGDMPLWXWBQJ-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/OC)/C1=CC=CC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701019394 | |
| Record name | Methyl (2E)-(2-(chloromethyl)phenyl)(methoxyimino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189813-45-4 | |
| Record name | Methyl (αE)-2-(chloromethyl)-α-(methoxyimino)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189813-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2E)-(2-(chloromethyl)phenyl)(methoxyimino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701019394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (2E)-[2-(chloromethyl)phenyl](methoxyimino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzeneacetic acid, 2-(chloromethyl)-α-(methoxyimino)-, methyl ester, (αE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Sequence and Parameters
This four-step synthesis achieves an overall yield of 16-32% under optimized conditions:
Cyanation :
2-(Chloromethyl)benzoyl chloride + KCN → 2-(chloromethyl)benzoyl cyanide
Conditions : 80-90°C, DMF solvent, 6 hr
Conversion : 92% (HPLC monitoring)Oxidation :
2-(Chloromethyl)benzoyl cyanide + H2O2 → α-keto nitrile intermediate
Conditions : 40°C, acetic acid/H2SO4 (3:1), 8 hr
Yield : 68%Oximation :
α-Keto nitrile + CH3ONH2·HCl → α-methoxyimino derivative
Conditions : pH 4-5, MeOH/H2O (2:1), 12 hr
Selectivity : 84% (E-isomer)Esterification :
Acid intermediate + (CH3)2SO4 → Methyl ester
Conditions : 0-5°C, K2CO3 catalyst, 96% conversion
Critical Process Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| pH (Oximation) | 4.2-4.8 | ±0.3 pH → 12% yield loss |
| H2O2 Concentration | 30-35% w/w | >40% causes overoxidation |
| Methylation Temp | ≤5°C | 10°C → 22% side products |
This route's main advantage lies in using commodity chemicals, though the multi-step purification reduces overall efficiency.
Lactone Intermediate Pathway
Industrial-Scale Synthesis
Patent EP1853548B1 details this high-yield method (45-50% overall) for batch production:
Lactone Formation :
Hydroxy methyl phenylacetic acid lactone + tributyrin → (E)-3-keto-4-(isonitroso)isochroman
Conditions : 90-95°C, NaOCH3 catalyst, 3 hr
Key Innovation : Azeotropic removal of MeOH improves conversion to 94%Methoxyimination :
Intermediate + (CH3O)2SO4 → (E)-3-keto-4-(methoxyimino)isochroman
Conditions : K2CO3/acetone, 65°C, 85% yieldChlorination :
SOCl2 in MeOH at -10°C → Target compound
Critical Control : Maintain <-5°C to prevent epimerization
Throughput : 12 kg/batch demonstrated
Process Economics
| Metric | Value |
|---|---|
| Raw Material Cost | $28/kg |
| Energy Consumption | 45 kWh/kg |
| Waste Generation | 6.2 kg/kg product |
This method's scalability makes it preferable for commercial manufacturing despite higher capital costs.
Grignard Reagent Approach
Laboratory-Scale Optimization
This method achieves 55% yield through careful intermediate control:
Grignard Formation :
1-Bromo-2-(chloromethyl)benzene → 2-chloromethylphenyl MgBr
Conditions : THF, 0°C, 1.5 hr inductionNucleophilic Addition :
Grignard + methyl cyanoformate → α-hydroxy ester
Key Insight : Slow addition (-20°C) prevents thermal decompositionOxime Formation :
α-Hydroxy ester + methoxyamine → E/Z isomer mixture
Separation : Chromatographic resolution (E:Z = 4:1)Final Purification :
Crystallization from heptane/EtOAc (3:1)
Purity : 99.2% by GC
Comparative Method Analysis
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 32% | 50% | 55% |
| Batch Time | 42 hr | 28 hr | 36 hr |
| Scalability | Pilot | Industrial | Lab |
| E-Isomer Purity | 98.5% | 99.1% | 99.2% |
| Key Impurity | Hydrolyzed ester (0.8%) | Lactone residue (0.3%) | Z-isomer (0.7%) |
Advanced Process Monitoring Techniques
Modern synthesis employs real-time analytics for quality control:
- In-line FTIR : Tracks imine/oxime conversion during oximation
- PAT (Process Analytical Technology) :
- HPLC Method :
Column: C18, 250 × 4.6 mm
Mobile Phase: MeCN/H2O (65:35) + 0.1% TFA Retention Time: 6.8 min (target), 8.2 min (Z-isomer)
Chemical Reactions Analysis
Methyl(2E)-2-(chloromethyl)phenylacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Pharmaceutical Applications
Benzeneacetic acid derivatives are often utilized in the pharmaceutical industry due to their ability to serve as intermediates in the synthesis of biologically active compounds.
Case Study: Synthesis of Trifloxystrobin
Trifloxystrobin is a well-known fungicide where benzeneacetic acid derivatives play a crucial role. The compound is used as an impurity in the production of Trifloxystrobin, which is effective against a wide range of fungal pathogens. The synthesis involves multiple steps including the reaction of benzeneacetic acid derivatives with methoxyamine, resulting in high yields under controlled conditions .
Agrochemical Applications
The compound's structure allows it to be employed in the development of various agrochemicals. Its chloromethyl and methoxyimino functionalities enable the introduction of specific reactive groups into target molecules.
Example: Intermediate for Fungicides
In agricultural chemistry, benzeneacetic acid derivatives are synthesized as intermediates for fungicides. For instance, through various synthetic routes involving this compound, researchers have successfully developed new agrochemical products that exhibit enhanced efficacy against plant pathogens while maintaining safety profiles .
Synthetic Chemistry
Benzeneacetic acid, 2-(chloromethyl)-α-(methoxyimino)-, methyl ester serves as a versatile reagent in organic synthesis. Its ability to introduce functional groups allows chemists to create complex molecular architectures.
Table 1: Comparison of Synthetic Routes
| Synthetic Route | Yield (%) | Key Steps | Advantages |
|---|---|---|---|
| Route A | 16 | Cyanation, Oxidation | Simple but low yield |
| Route B | 32 | Esterification, Methylation | Moderate yield with mild conditions |
| Route C | 55 | Three-step reaction using N,N-dimethylbenzylamine | High yield with simple route |
This table summarizes various synthetic routes for producing related compounds, showcasing the efficiency and challenges associated with each method .
Research Applications
The compound has been extensively studied for its potential applications in medicinal chemistry and materials science. Researchers are exploring its properties to develop new drugs and materials with specific functionalities.
Case Study: Novel Drug Development
Recent studies have focused on modifying the structure of benzeneacetic acid derivatives to enhance their pharmacological properties. By altering functional groups, scientists aim to improve bioactivity and reduce side effects in therapeutic agents .
Mechanism of Action
The mechanism of action of methyl(2E)-2-(chloromethyl)phenylacetate involves its interaction with molecular targets in plants. As an impurity in Trifloxystrobin, it contributes to the fungicidal activity by inhibiting mitochondrial respiration in fungi . This inhibition disrupts the energy production process, leading to the death of the fungal cells. The compound targets specific enzymes and pathways involved in the respiratory chain, making it effective against a wide range of fungal pathogens.
Comparison with Similar Compounds
Kresoxim-methyl
- IUPAC: (E)-Methyl α-(methoxyimino)-2-[(2-methylphenoxy)methyl]benzeneacetate
- Molecular Formula: C₁₇H₁₈NO₄
- Key Differences: Replaces the chloromethyl group with a 2-methylphenoxymethyl substituent.
- Properties: Used as a fungicidal strobilurin, inhibiting mitochondrial respiration in fungi. Its phenoxymethyl group enhances lipophilicity, improving membrane penetration compared to the chloromethyl analogue .
Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate
- IUPAC : Benzeneacetic acid, alpha-(methoxymethylene)-2-[(E)-2-phenylethenyl]-, methyl ester, (alphaE)
- Molecular Formula : C₁₉H₁₈O₃
- Key Differences: Features a styryl (2-phenylethenyl) group instead of chloromethyl.
Benzeneacetic acid, 2-chloro-alpha-[[2-(2-thienyl)ethyl]amino]-, methyl ester, hydrochloride (1:1)
- Molecular Formula: C₁₅H₁₇Cl₂NO₂S
- Key Differences: Incorporates a thienyl-ethyl amino group and exists as a hydrochloride salt. The sulfur-containing thienyl group enhances electronic conjugation, while the hydrochloride form improves aqueous solubility.
Benzeneacetic acid, 2-[[2-(hydroxymethyl)phenoxy]methyl]-alpha-(methoxyimino)-, (alphaE)
- Key Differences: Substitutes chloromethyl with a hydroxymethylphenoxymethyl group.
Comparative Analysis
Table 1: Key Properties of Target Compound and Analogues
Key Findings
Substituent Effects: Chloromethyl vs. Phenoxymethyl: The chloromethyl group in the target compound confers electrophilic reactivity, enabling nucleophilic substitution reactions. In contrast, kresoxim-methyl’s phenoxymethyl group enhances lipophilicity, favoring bioactivity in hydrophobic environments . Thienyl vs. Styryl: Thienyl groups (in ) introduce sulfur-based conjugation, altering electronic properties and binding affinity in biological systems. Styryl groups () extend π-conjugation, relevant in photochemical applications .
Stereochemical Impact: The E-configuration in the target compound and kresoxim-methyl stabilizes the molecule via reduced steric clash between the methoxyimino and aryl groups. The Z-configuration in ’s styryl derivative may increase susceptibility to isomerization .
Solubility and Formulation :
- Hydrochloride salts (e.g., ) exhibit enhanced water solubility due to ionic character, critical for drug delivery. The target compound’s ester group provides moderate solubility in organic solvents .
Toxicity and Handling :
- Chloromethyl-containing compounds (e.g., target compound) may pose alkylation hazards , requiring strict safety protocols. Thienyl derivatives () are associated with moderate toxicity, necessitating controlled handling .
Biological Activity
Overview
Benzeneacetic acid, 2-(chloromethyl)-α-(methoxyimino)-, methyl ester (αE), with the CAS number 189813-45-4, is a chemical compound with a unique structure that has garnered interest in various fields of research, particularly in organic synthesis and agrochemicals. Its molecular formula is , and it possesses a molecular weight of approximately 241.67 g/mol. This compound is recognized for its role as an impurity in the fungicide Trifloxystrobin and has potential applications in plant protection and other biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 241.67 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 1.94890 |
| PSA (Polar Surface Area) | 47.89 Ų |
Biological Activity
The biological activity of benzeneacetic acid derivatives primarily stems from their interactions with biological systems, particularly their antimicrobial and herbicidal properties. The following sections outline specific activities associated with this compound.
Antimicrobial Activity
Research has indicated that compounds similar to benzeneacetic acid exhibit significant antimicrobial properties. For instance, studies on related compounds have shown efficacy against various bacterial strains and fungi, suggesting that benzeneacetic acid derivatives may also possess similar capabilities.
Plant Protection
Benzeneacetic acid, particularly in its role as an impurity in Trifloxystrobin, has been studied for its effectiveness in protecting plants from fungal infections. Trifloxystrobin is known for its broad-spectrum activity against fungi, and the presence of benzeneacetic acid may enhance or modify this activity.
Case Studies
- Fungicidal Efficacy : A study examining the efficacy of Trifloxystrobin found that the inclusion of benzeneacetic acid derivatives improved the overall antifungal activity against pathogens such as Botrytis cinerea and Fusarium spp. This suggests that benzeneacetic acid may enhance the protective effects of fungicides used in agriculture.
- Synthesis and Applications : In laboratory settings, benzeneacetic acid derivatives have been utilized as intermediates in the synthesis of various pharmaceutical compounds. Their unique functional groups allow for diverse reactions, making them valuable in creating biologically active molecules.
Research Findings
- Chemical Reactions : Benzeneacetic acid can undergo several chemical reactions, including oxidation and nucleophilic substitution, which are essential for its application in organic synthesis.
- Toxicological Profile : Preliminary studies indicate that derivatives may cause skin irritation and serious eye irritation; hence, safety measures should be considered when handling these compounds .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
